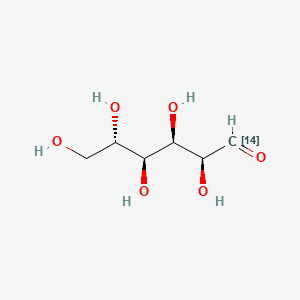

L-葡萄糖-1-14C

描述

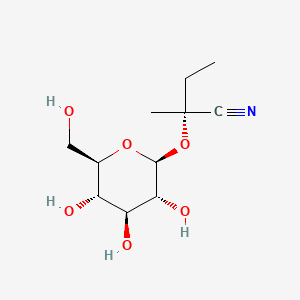

L-Glucose-1-14C is the L-isomer of glucose . It is the enantiomer of the more common D-glucose .

Synthesis Analysis

L-Glucose does not occur naturally in living organisms, but can be synthesized in the laboratory . It is one of the aldohexose monosaccharides . The first step in glycolysis is catalyzed by hexokinase, an enzyme that phosphorylates glucose using ATP as the source of the phosphate, producing glucose-6-phosphate .Molecular Structure Analysis

L-Glucose usually occurs as one of four cyclic structural isomers —α- and β- l-glucopyranose (the most common, with a six-atom ring), and α- and β- l-glucofuranose (with a five-atom ring). In water solution, these isomers interconvert in matters of hours, with the open-chain form as an intermediate stage .Chemical Reactions Analysis

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis .Physical And Chemical Properties Analysis

L-Glucose is an organic compound with formula C6H12O6 . It has a molar mass of 180.156 g·mol−1 . It is soluble in water .科学研究应用

局部脑葡萄糖利用的测量

L-葡萄糖-1-14C在测量局部脑葡萄糖利用方面发挥了重要作用。一项显著的研究开发了一种方法,可以同时测量各种脑部组分的葡萄糖消耗速率。该方法使用2‐脱氧-D-[14C]葡萄糖作为示踪剂,测量了葡萄糖在血浆和脑组织之间的交换,以及在组织中被己糖激酶磷酸化的过程。这种方法适用于清醒和麻醉的实验动物(Sokoloff et al., 1977)。

人类葡萄糖代谢研究

在人类中,L-葡萄糖-1-14C被用于脱氧葡萄糖技术,以测量局部脑葡萄糖代谢。该技术经过改进,使用11C-脱氧葡萄糖,可以在短时间内进行重复测量,有助于研究脑代谢的变异性(Reivich et al., 1982)。

麻醉对脑代谢的影响研究

放射自显影的14C-2-脱氧-D-葡萄糖方法揭示了像丙泊酚这样的麻醉剂对局部脑葡萄糖利用的影响。该方法突出显示了丙泊酚麻醉期间脑部葡萄糖利用的剂量相关性广泛抑制,展示了其在研究药物代谢效应方面的实用性(Dam et al., 1990)。

理解糖尿病中的代谢变化

在糖尿病条件下研究淋巴细胞代谢使用14C标记的葡萄糖,揭示了糖尿病状态下淋巴细胞代谢活动的显著变化。这项研究为了解伴随糖尿病的代谢变化提供了宝贵的见解(Otton et al., 2002)。

安全和危害

未来方向

L-Glucose was once proposed as a low-calorie sweetener and it is suitable for patients with diabetes mellitus, but it was never marketed due to excessive manufacturing costs . The acetate derivative of L-Glucose, L-Glucose pentaacetate, was found to stimulate insulin release, and might therefore be of therapeutic value for type 2 diabetes . L-Glucose was also found to be a laxative, and has been proposed as a colon-cleansing agent . There is ongoing research into the potential uses of L-Glucose in cancer treatment .

属性

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(114C)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-DWWMMBOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H]([14CH]=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908301 | |

| Record name | (1-~14~C)Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Glucose-1-14C | |

CAS RN |

10326-73-5 | |

| Record name | L-Glucose-1-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10326-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glucose-1-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~14~C)Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

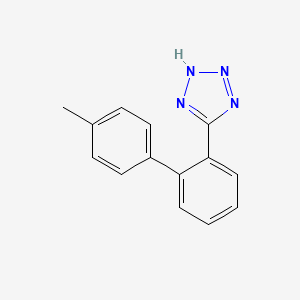

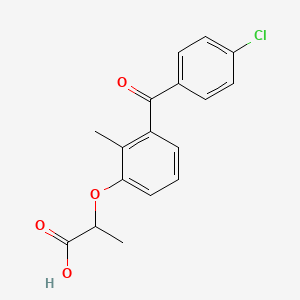

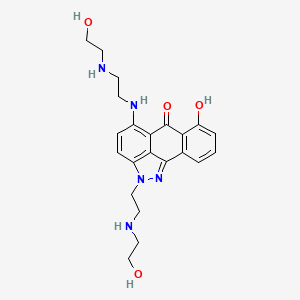

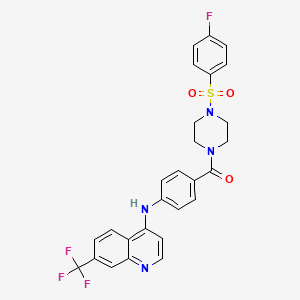

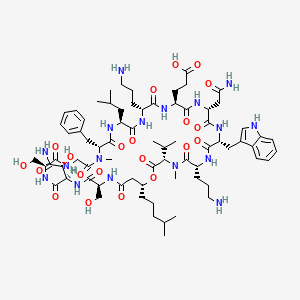

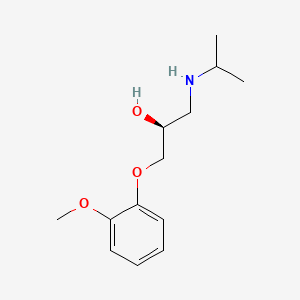

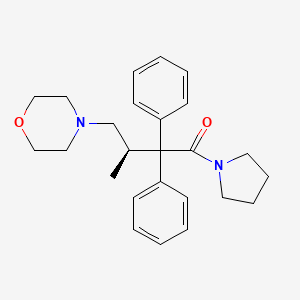

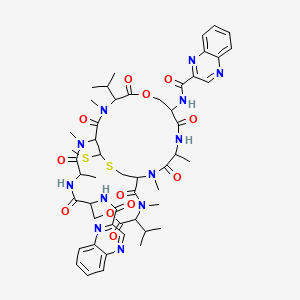

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。